2-Isopropyl-N-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

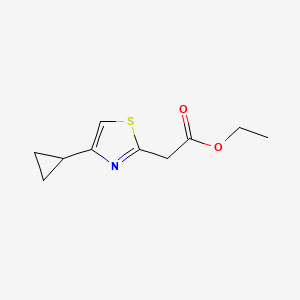

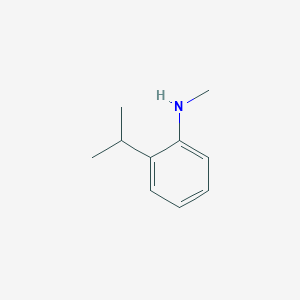

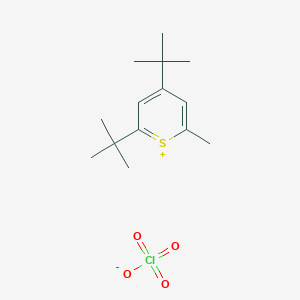

2-Isopropyl-N-methylaniline is an organic compound with the molecular formula C10H15N . It is also known as N-(2-isopropylphenyl)-N-methylamine . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of anilines, including this compound, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an isopropyl group and a methylamine group attached to it . The average molecular weight is 149.233 Da .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 149.24 .

Wissenschaftliche Forschungsanwendungen

Microbiological Implications

An aerobic bacterium, Pseudomonas strain AK20, was isolated from subsurface sediment and found to grow on aniline and all isomers of methylaniline, including 2-methylaniline. This strain demonstrated potential for aromatic amine metabolism, which could have significant implications in environmental bioremediation (Konopka, 1993).

Molecular Interactions

A study on the molecular interactions between N-methylaniline and alcohols like propan-1-ol and isopropyl alcohol revealed insights into dielectric permittivity, molecular orientation, and thermodynamic properties. This research provides a deeper understanding of polar systems and their behavior at different temperatures and compositions (Krishna et al., 2013).

Industrial Catalysis

Research into the vapor-phase alkylation of aniline with methanol forming N-methylaniline, an industrially significant product, demonstrated a high selectivity for N-methylaniline using a specific catalyst. This process is relevant for the manufacture of various products, including dyes and pharmaceuticals (Nehate & Bokade, 2009).

Polymer Chemistry

Studies on the electrochemical polymerization of 2-methylaniline have led to the development of electroactive polymer films. These films, exhibiting unique acid-base transition properties and specific absorption bands, are crucial for advancements in polymer science and technology (D'aprano, Leclerc, & Zotti, 1992).

Chemical Synthesis

In a study on the synthesis of N-methylaniline and N,N-dimethylaniline from aniline and methanol using alumina catalysts, high activity and selectivity for N,N-dimethylaniline were observed. This research contributes to the field of chemical synthesis and catalysis (Matsuhashi & Arata, 1991).

Chemical Reactions

A research study on the gas-phase reactions of isopropyl iodide with anions like Cl−, CN−, and HS− provided insights into the competition between substitution and elimination mechanisms. This information is valuable for understanding chemical reactivity and mechanism in various environments (Garver et al., 2011).

Catalytic Processes

The use of a metal–organic framework, Cu2(BDC)2(DABCO), as a catalyst in the direct C–C coupling reaction involving N-methylaniline and terminal alkynes was studied. This represents a novel approach in catalysis and organic synthesis (Dang et al., 2014).

Safety and Hazards

2-Isopropyl-N-methylaniline is classified as a hazardous substance . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation . The compound is combustible and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers

The synthesis of anilines, including this compound, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Eigenschaften

IUPAC Name |

N-methyl-2-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDCXRIXVSRXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

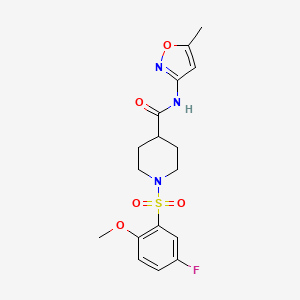

![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

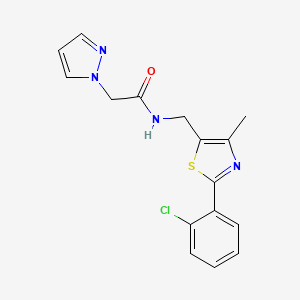

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

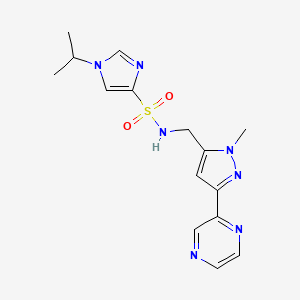

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

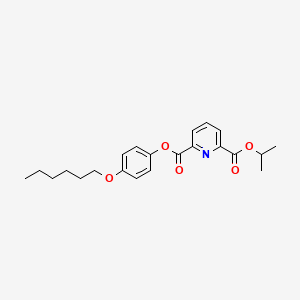

![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)

![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)